molecular formula C14H19N3 B2713168 (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine CAS No. 626209-40-3

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine

Cat. No.: B2713168
CAS No.: 626209-40-3
M. Wt: 229.327
InChI Key: MFYSUMVTHDCUFZ-UHFFFAOYSA-N
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Description

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of an imidazole ring and a benzylamine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine typically involves the reaction of 3-(imidazol-1-yl)propylamine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzylamine moiety can interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (3-Imidazol-1-yl-propyl)-(4-chlorobenzyl)-amine: Similar structure but with a chlorine substituent on the benzyl group.

    (3-Imidazol-1-yl-propyl)-(4-methoxybenzyl)-amine: Contains a methoxy group instead of a methyl group on the benzyl ring.

    (3-Imidazol-1-yl-propyl)-(4-nitrobenzyl)-amine: Features a nitro group on the benzyl ring.

Uniqueness

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine is unique due to its specific combination of an imidazole ring and a methyl-substituted benzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-imidazol-1-yl-N-[(4-methylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSUMVTHDCUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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